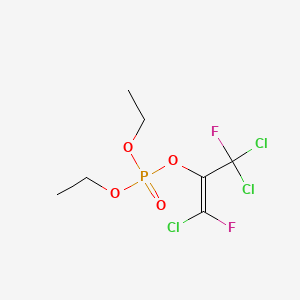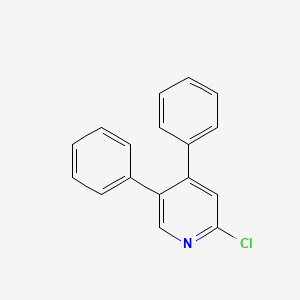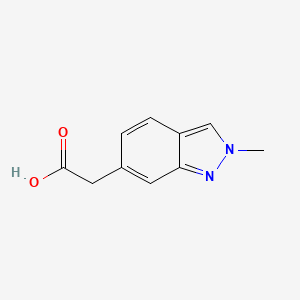![molecular formula C17H18O5 B12828469 2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with three methoxy groups and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. For instance, 3,4,5-trimethoxyphenylboronic acid can be coupled with 2-bromobiphenyl under palladium-catalyzed conditions.
-
Introduction of the Acetic Acid Moiety: : The resulting biphenyl compound can then be subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The methoxy groups on the biphenyl core can undergo oxidation to form corresponding phenolic derivatives.
-
Reduction: : The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid serves as a building block for the synthesis of more complex molecules
Propiedades
Fórmula molecular |
C17H18O5 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
2-(2,3,4-trimethoxy-6-phenylphenyl)acetic acid |
InChI |
InChI=1S/C17H18O5/c1-20-14-9-12(11-7-5-4-6-8-11)13(10-15(18)19)16(21-2)17(14)22-3/h4-9H,10H2,1-3H3,(H,18,19) |
Clave InChI |
MURAJOLJFKMUMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C2=CC=CC=C2)CC(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


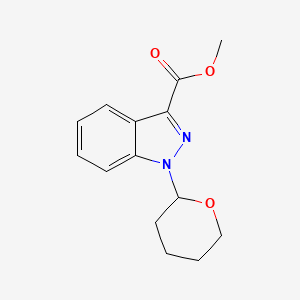
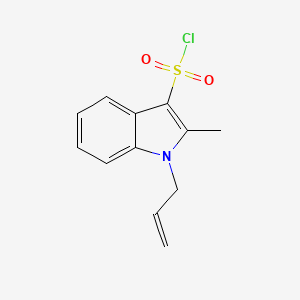
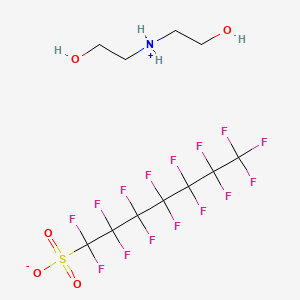
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
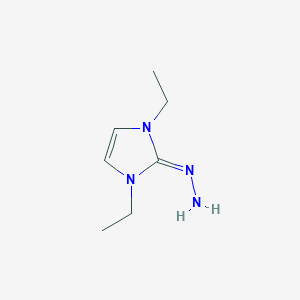
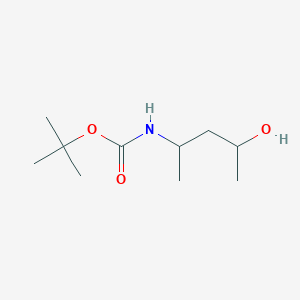
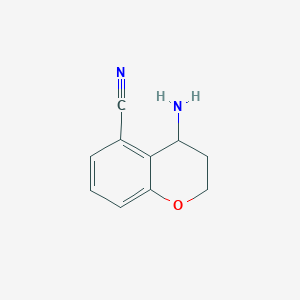
![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)


